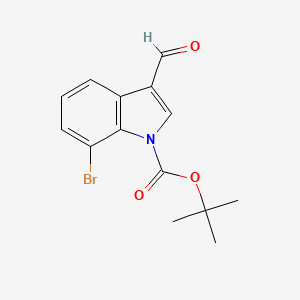

Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-bromo-3-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXAATJKONNEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-3-formylindole-1-carboxylate typically begins with commercially available 4-bromo-1H-indole. The Vilsmeier formylation reaction is employed to introduce the formyl group at the 3-position of the indole ring. This reaction involves the use of a Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The resulting 3-formyl-4-bromoindole is then subjected to a Boc (tert-butoxycarbonyl) protection reaction to yield tert-butyl 7-bromo-3-formylindole-1-carboxylate .

Industrial Production Methods

While specific industrial production methods for tert-butyl 7-bromo-3-formylindole-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The formyl group at the 3-position can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The formyl group can also be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide).

Reduction: Sodium borohydride, methanol.

Oxidation: Potassium permanganate, water.

Major Products Formed

Substitution: 7-substituted indole derivatives.

Reduction: 3-hydroxymethylindole derivatives.

Oxidation: 3-carboxyindole derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to construct complex organic molecules, including natural products and pharmaceuticals. Its ability to undergo various chemical reactions—such as substitution, reduction, and oxidation—enhances its utility in synthesizing diverse compounds.

Medicinal Chemistry

Tert-butyl 7-bromo-3-formyl-1H-indole-1-carboxylate has shown potential as a precursor for developing therapeutic agents targeting diseases such as cancer and neurological disorders. Indole derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties. Research indicates that this compound can lead to the discovery of new bioactive molecules that may influence critical biochemical pathways involved in disease processes .

Case Study 1: Anticancer Activity

In a study exploring indole derivatives' anticancer properties, this compound was evaluated for its cytotoxic effects on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound in cancer drug development. The mechanism of action was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. Researchers found that it effectively reduced pro-inflammatory cytokine levels in vitro, indicating its potential application in treating inflammatory diseases. The study highlighted its role in modulating signaling pathways associated with inflammation.

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-3-formylindole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the formyl group allows for further functionalization, enabling the design of molecules with specific biological activities. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Structural Features of Tert-butyl 7-bromo-3-formyl-1H-indole-1-carboxylate and Analogues

Notes:

Key Differences :

- The target compound’s formyl group offers direct access to secondary functionalization, whereas nitroester groups () require additional steps for conversion.

- Pyridoindole derivatives () may exhibit distinct electronic properties due to fused heterocyclic systems, affecting binding affinity in drug design.

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Notes:

- The tert-butyl group enhances solubility in non-polar solvents across all compounds .

- Bromine substituents generally increase molecular weight and density, impacting crystallization behavior.

Biological Activity

Tert-butyl 7-bromo-3-formyl-1H-indole-1-carboxylate is a synthetic compound within the indole family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by:

- Indole Ring: A bicyclic structure known for its presence in many natural products.

- Bromine Atom: Located at the 7-position, influencing reactivity and biological interactions.

- Formyl Group: Positioned at the 3-position, contributing to its electrophilic character.

- Tert-butyl Ester Group: Enhances solubility and stability.

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

CAS Number: 1244546-30-2

This compound exhibits various biological activities through multiple mechanisms:

- Anticancer Activity: Indole derivatives are known to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway and inhibiting cell proliferation.

- Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.

- Antimicrobial Properties: Studies indicate that indole derivatives can exhibit activity against a range of pathogens, potentially through disruption of microbial cell membranes or inhibition of essential enzymes.

Biological Activities

Research has demonstrated that this compound possesses several significant biological activities:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines. |

| Anti-inflammatory | Reduces levels of inflammatory markers in vitro. |

| Antimicrobial | Exhibits inhibitory effects against bacterial strains. |

| Antinociceptive | Provides pain relief in animal models, indicating potential analgesic properties. |

Case Studies

-

Anticancer Study:

- A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity.

-

Anti-inflammatory Research:

- In an animal model of arthritis, administration of the compound led to decreased paw swelling and reduced levels of inflammatory cytokines such as TNF-alpha and IL-6.

-

Antimicrobial Testing:

- The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at lower concentrations compared to standard antibiotics.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Material: 4-bromoindole.

- Vilsmeier Formylation Reaction: Introduction of the formyl group using DMF and POCl3.

- Protection Reaction: Boc (tert-butoxycarbonyl) protection to yield the final product.

Q & A

Q. What are the standard synthetic routes for tert-butyl 7-bromo-3-formyl-1H-indole-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via sequential functionalization of the indole core. A common approach involves formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF), followed by bromination at the 7-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions. The tert-butyl carboxylate group at the 1-position is introduced via Boc protection of the indole nitrogen, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Optimization includes temperature control (0–25°C for formylation), stoichiometric ratios (1.2–1.5 eq. brominating agents), and purification via column chromatography or recrystallization.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., formyl proton at δ ~10 ppm, bromine-induced deshielding at C7) .

- X-ray crystallography : SHELXL for structure refinement, with attention to resolving disorder in the tert-butyl group or bromine occupancy . ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding interactions .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~336.05 Da).

Q. What safety protocols are critical when handling this compound?

Due to limited toxicity data, adhere to precautionary measures:

- Use PPE (gloves, goggles, fume hood) to avoid inhalation/contact .

- Store in a cool, dry environment (<4°C) under inert gas (N₂/Ar) to prevent hydrolysis of the formyl group .

- Dispose of waste via halogen-specific protocols (e.g., activated carbon for brominated byproducts) .

Advanced Research Questions

Q. How do electronic effects of the bromine and formyl groups influence reactivity in cross-coupling reactions?

The bromine at C7 acts as a directing group, facilitating regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing formyl group at C3 enhances electrophilicity at adjacent positions, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., with hydrazines to form hydrazones). Computational studies (DFT) are advised to map charge distribution and predict reaction pathways .

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

Disorder in the tert-butyl group or bromine occupancy can lead to poor refinement statistics (R-factor > 5%). Mitigation strategies include:

Q. How can researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?

Discrepancies may arise from impurities or crystallographic polymorphism. Recommended steps:

- HPLC purity validation : Ensure ≥95% purity via reverse-phase methods.

- Polymorph screening : Use differential scanning calorimetry (DSC) or PXRD to identify crystal forms .

- Dose-response assays : Repeat bioactivity tests with freshly recrystallized batches to confirm IC₅₀ values .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.